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Compound of Interest

2-Bromo-5-(pyridin-2-
Compound Name:

ylmethoxy)pyrazine
CAS No.: 2091289-51-7
Cat. No.: B2979132

Get Quote

Executive Summary & Compound Identity

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine is a bifunctional heterocyclic building block. Its
mass spectral signature is defined by two competing ionization sites (pyrazine N vs. pyridine N)
and the labile ether linkage.

Chemical Formula: C10HsBrNzO

e Exact Mass: 264.9851 (for 7°Br)
¢ Molecular Weight: 266.09 g/mol
¢ Key Structural Features:
o Bromine Isotope Pattern: Distinct 1:1 doublet ("°Br/®Br).

o Ether Linker: The C—O bond connecting the pyridine-methyl group to the pyrazine ring is
the primary site of fragmentation.
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o Pyrazine Core: Susceptible to ring contraction (loss of HCN/CO).

Experimental Configuration (Methodology)

To replicate the fragmentation data described below, the following "Soft" (ESI) and "Hard" (El)
ionization protocols are recommended.

Protocol A: LC-ESI-MS/MS (High Resolution)

e Instrument: Q-TOF or Orbitrap MS.
« lonization: Electrospray lonization (ESI) in Positive Mode (+).
» Mobile Phase:

o A: Water + 0.1% Formic Acid (Proton source).

o B: Acetonitrile + 0.1% Formic Acid.

o Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile linker
cleavage and core ring shattering.

o Rationale: Acidic conditions protonate the pyridine nitrogen (pKa ~5.2), making it the charge
carrier and directing specific fragmentation pathways.

Protocol B: GC-EI-MS

e Instrument: Single Quadrupole GC-MS.
e lonization: Electron Impact (70 eV).
e Inlet Temp: 250°C (Ensure no thermal degradation of the ether prior to ionization).

» Rationale: Provides a "fingerprint" spectrum useful for library matching and identifying
radical-induced cleavages.

Fragmentation Analysis & Pathways
The Isotopic Signature (The "Anchor")
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Before analyzing fragments, the molecular ion [M+H]* must be validated by the bromine
isotope pattern.

Observation: A doublet separated by 2 Da with nearly equal intensity.

m/z 266.0 (100%) containing "°Br.

m/z 268.0 (~98%) containing 81Br.

Note: Any fragment retaining the pyrazine ring must preserve this doublet. Fragments losing
the pyrazine ring (e.g., the pyridine side chain) will become singlets.

Primary Fragmentation (ESI-CID)

Under Collision Induced Dissociation (CID), the fragmentation is driven by charge-remote and
charge-proximate mechanisms centered on the ether oxygen.

Pathway A: Ether Cleavage (Formation of the Picolyl Cation)

The most dominant pathway involves the cleavage of the C—O bond.
e Precursor: [M+H]* (m/z 266/268).
* Mechanism: Inductive cleavage driven by the stability of the aromatic pyridine ring.
e Product:Pyridin-2-yImethyl cation (Picolyl cation).
o m/z:92.05 (Singlet).

o Diagnostic Value: High. This peak confirms the presence of the pyridin-2-ylmethoxy tail. It
is often the Base Peak at high collision energies.

Pathway B: Neutral Loss of the Pyridine Moiety

Alternatively, the charge may remain on the pyrazine core (less common due to lower basicity,
but possible).

e Transition: Loss of neutral 2-vinylpyridine or pyridin-2-ylmethanol species.
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e Product:2-Bromo-5-hydroxypyrazine cation.
o m/z:174.9 / 176.9 (Doublet).

o Structure: The ether oxygen becomes a carbonyl/hydroxyl tautomer on the pyrazine.

Secondary Fragmentation (Ring Degradation)

Once the side chain is lost, the 2-Bromo-5-hydroxypyrazine core (m/z 175/177) degrades
further:

e Loss of CO: Typical for cyclic ketones/phenolic tautomers.
o m/z 175 - m/z 147 (Doublet).

e Loss of HCN: Characteristic of N-heterocycles.
o m/z 147 - m/z 120 (Doublet).

o Loss of Br: Radical loss of the halogen.

o m/z 120 - m/z 41 (Pyrazine remnant).

Visualizing the Fragmentation Tree

The following diagram illustrates the ESI-MS/MS fragmentation logic, distinguishing between
charge retention on the Pyridine vs. Pyrazine rings.
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Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-Bromo-5-(pyridin-2-
ylmethoxy)pyrazine.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this specific molecule, it is crucial to compare its spectral behavior

against structural analogs (Alternatives).
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Feature

Target Molecule2-
Bromo-5-(pyridin-2-
ylmethoxy)pyrazine

Alternative B2-
Bromo-5-

Alternative A2-
Bromo-5-

methoxypyrazine hydroxypyrazine

Molecular lon

266 / 268

189/191 1757177

Primary Loss

m/z 92 (Pyridyl cation)

m/z 15 (Methyl

) m/z 28 (CO)
radical)

Base Peak (High CE)

m/z 92 (Distinctive)

m/z 160 (Loss of
m/z 147 (Loss of CO)

CH20)
1:1 Doublet (Retained
Isotope Pattern , 1:1 Doublet 1:1 Doublet
in parent)
Presence of m/z 92 Loss of 15/30 Da Lack of alkyl

Differentiation

confirms the pyridine
linker.[1][2][3][41[5]

confirms simple fragments confirms

methoxy. free hydroxyl.

Key Insight: The presence of the m/z 92 peak is the definitive "fingerprint” that distinguishes the

pyridin-2-ylmethoxy derivative from simple alkoxy pyrazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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